3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one
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Overview
Description
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a dithiane ring and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one typically involves the formation of the dithiane ring followed by the construction of the pyranone moiety. One common method for preparing dithianes is the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The pyranone structure can be synthesized through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can yield the corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, while the pyranone moiety can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
4-Methoxy-6-methyl-2H-pyran-2-one: A compound with a similar pyranone structure but lacking the dithiane ring.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity.
Uniqueness
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one is unique due to the combination of the dithiane ring and the pyranone structure, which imparts distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to simpler analogs.
Properties
CAS No. |
106897-34-1 |
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Molecular Formula |
C11H14O3S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-(1,3-dithian-2-yl)-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C11H14O3S2/c1-7-6-8(13-2)9(10(12)14-7)11-15-4-3-5-16-11/h6,11H,3-5H2,1-2H3 |
InChI Key |
CIPJAHFXGBSEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2SCCCS2)OC |
Origin of Product |
United States |
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